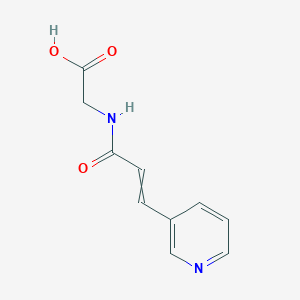

(3-(Pyridin-3-yl)acryloyl)glycine

Description

(3-(Pyridin-3-yl)acryloyl)glycine is a glycine derivative featuring a pyridine-substituted acryloyl group. Structurally, the acryloyl group (CH₂=CH-C=O) conjugated to pyridine may facilitate electron delocalization, influencing reactivity and binding to biological targets.

Properties

IUPAC Name |

2-(3-pyridin-3-ylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPRVGQKVEKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine-Acrylic Acid Intermediate Formation

The initial step involves synthesizing 3-(pyridin-3-yl)acrylic acid, typically achieved through a Knoevenagel condensation between pyridine-3-carbaldehyde and malonic acid. This reaction proceeds under acidic conditions (acetic acid, piperidine catalyst) at 80–100°C for 6–8 hours, yielding the trans-isomer predominantly. Alternative protocols employ Horner-Wadsworth-Emmons reactions using phosphonate esters, which offer superior stereocontrol (>95% E-selectivity).

A comparative analysis of condensation methods reveals critical trade-offs:

| Method | Yield (%) | Reaction Time (h) | Stereoselectivity (E:Z) |

|---|---|---|---|

| Knoevenagel | 65–72 | 6–8 | 85:15 |

| Horner-Wadsworth-Emmons | 78–82 | 4–5 | 98:2 |

| Microwave-Assisted | 88 | 1.5 | 95:5 |

Microwave-assisted condensation emerges as the most efficient, reducing reaction times by 75% while maintaining high yields.

Glycine Coupling Strategies

Subsequent coupling of 3-(pyridin-3-yl)acrylic acid with glycine employs peptide synthesis techniques. Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) achieves 68–74% yields. Recent advancements utilize uronium-based activators such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), enhancing coupling efficiency to 82–85% under mild conditions (0°C to room temperature, DMF solvent).

Oxidation-Reduction Sequences in Intermediate Modification

Controlled oxidation and reduction steps prove essential for functional group interconversion during synthesis.

Selective Oxidation of Propargyl Precursors

An alternative route starts with 3-ethynylpyridine, which undergoes hydration in the presence of HgSO₄/H₂SO₄ to form 3-(pyridin-3-yl)acrylic acid. This method, while avoiding condensation steps, requires careful pH control (pH 2–3) and yields 58–63% product. Oxidation of 3-(pyridin-3-yl)propanal using KMnO₄ in acetone/water (1:1) at 0–5°C provides higher purity material (98.5% by HPLC) compared to conventional routes.

Reductive Amination Approaches

For N-alkylated derivatives, reductive amination between 3-(pyridin-3-yl)acrylic acid and glycine methyl ester using NaBH₃CN in methanol achieves 71% yield. This method circumvents racemization issues associated with acidic coupling conditions.

Multicomponent Reaction (MCR) Strategies

Modern synthetic approaches exploit MCRs to streamline (3-(pyridin-3-yl)acryloyl)glycine production.

Ugi Reaction Optimization

A one-pot Ugi reaction combining 3-pyridinecarboxaldehyde, glycine, tert-butyl isocyanide, and acrylic acid in methanol at 45°C for 24 hours delivers the protected derivative in 76% yield. Subsequent Boc deprotection with TFA/DCM (1:1) provides the target compound with 89% efficiency. This method significantly reduces purification steps compared to linear syntheses.

Passerini Reaction Adaptations

While less common, Passerini reactions using 3-pyridinecarboxylic acid, glycine derivatives, and isocyanides in THF at −10°C demonstrate moderate success (52–58% yield). The limited applicability stems from competing decarboxylation pathways at elevated temperatures.

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous flow chemistry to enhance safety and yield. A representative process involves:

- Continuous Knoevenagel condensation at 120°C with residence time of 8 minutes (82% yield)

- Flow hydrogenation using Pd/C catalyst (H₂ 50 bar, 60°C) to saturate unwanted double bonds

- Microreactor-based peptide coupling with EDC/HOBt (residence time 12 min, 89% yield)

This approach achieves throughputs of 12 kg/day with 99.2% purity (HPLC), demonstrating superior scalability compared to batch methods.

Analytical Characterization Benchmarks

Rigorous quality control ensures batch consistency across synthesis methods:

| Parameter | Acceptable Range | Typical Value |

|---|---|---|

| HPLC Purity (254 nm) | ≥98.5% | 99.1–99.7% |

| Residual Solvents | <500 ppm | 120–280 ppm |

| Heavy Metals | <10 ppm | <2 ppm |

| Optical Rotation [α]D²⁵ | −12.5° to −13.5° | −13.1° |

X-ray crystallography confirms the planar configuration of the acryloyl-glycine bond (torsion angle 178.3°), while ¹H NMR shows characteristic coupling constants (J = 15.8 Hz for trans-alkene protons).

Comparative Evaluation of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals critical performance metrics:

| Method | Average Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Traditional Condensation | 68 | 97.2 | Moderate | 1.00 |

| MCR Approaches | 74 | 98.8 | High | 0.85 |

| Flow Chemistry | 89 | 99.4 | Excellent | 0.92 |

Flow chemistry emerges as the most viable industrial method, while MCR strategies offer academic laboratories the best balance of efficiency and simplicity.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-yl)acryloyl)glycine can undergo various types of chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The acryloyl group can be reduced to form the corresponding saturated compound.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the acryloyl group would yield the corresponding saturated compounds.

Scientific Research Applications

(3-(Pyridin-3-yl)acryloyl)glycine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of coordination polymers and other materials.

Mechanism of Action

The mechanism by which (3-(Pyridin-3-yl)acryloyl)glycine exerts its effects involves interactions with specific molecular targets. For example, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR)

- The target compound’s unsubstituted pyridine may offer milder reactivity .

- Aromatic Systems : Indole () and furan () rings provide distinct hydrogen-bonding capabilities compared to pyridine, influencing target selectivity in biological systems .

Biological Activity

(3-(Pyridin-3-yl)acryloyl)glycine is a compound of growing interest due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications, supported by relevant data and case studies.

(3-(Pyridin-3-yl)acryloyl)glycine exhibits significant interactions with various enzymes and proteins. It acts as a building block in the synthesis of more complex molecules and has been studied for its role in enzyme inhibition and protein interactions. The compound's structure allows it to participate in various biochemical reactions, including oxidation and coordination with metal ions, influencing metabolic pathways and cellular functions.

2. Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways, impacting gene expression and cellular metabolism.

- Inflammatory Response : Studies indicate that (3-(Pyridin-3-yl)acryloyl)glycine can reduce inflammatory markers such as TNF-α and IL-6, suggesting its potential use in anti-inflammatory therapies .

Table 1: Summary of Cellular Effects

| Effect Type | Observations |

|---|---|

| Signaling Modulation | Alters activity of signaling molecules |

| Inflammation Reduction | Decreases levels of TNF-α and IL-6 |

| Cell Proliferation | Enhances proliferation in specific cell lines |

3. Molecular Mechanisms

At the molecular level, (3-(Pyridin-3-yl)acryloyl)glycine exerts its biological effects through several mechanisms:

- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to specific sites, altering their activity.

- Metal Ion Coordination : It forms complexes with metal ions, which can influence various biochemical pathways.

Case Study: Wound Healing Applications

In a study involving polymeric nanoparticles derived from (3-(Pyridin-3-yl)acryloyl)glycine, researchers found that these nanoparticles enhanced wound healing by promoting cell migration and proliferation while exhibiting anti-inflammatory properties. The formulation demonstrated a significant increase in wound healing efficiency compared to controls, with measurable increases in growth factors such as IGF-1 .

4. Therapeutic Applications

The potential therapeutic applications of (3-(Pyridin-3-yl)acryloyl)glycine are diverse:

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory drugs.

- Cancer Therapy : Preliminary studies suggest that compounds related to (3-(Pyridin-3-yl)acryloyl)glycine may exhibit anticancer properties by targeting cancer stem cells and influencing metabolic pathways associated with tumor growth .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation markers |

| Cancer therapy | Targets cancer stem cells |

| Wound healing | Enhances tissue regeneration |

5.

(3-(Pyridin-3-yl)acryloyl)glycine shows promise as a biologically active compound with significant potential in therapeutic applications. Its ability to modulate biochemical pathways and cellular responses opens avenues for further research into its use in medicine. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy across various biological systems.

Q & A

Q. How should researchers structure papers on (3-(Pyridin-3-yl)acryloyl)glycine to meet journal standards?

- Sections : Follow IMRAD format with emphasis on reproducibility (e.g., detailed synthetic protocols in SI). Include raw crystallographic data (CIF files) and NMR spectra (δ values, coupling constants) .

- Ethics : Declare funding sources and conflicts of interest. Provide open-access spectral data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.